molecular formula C15H16N2O4 B2665400 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid CAS No. 1286713-67-4

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid

Cat. No.: B2665400
CAS No.: 1286713-67-4
M. Wt: 288.303
InChI Key: PBBHZFATLYOHNE-UHFFFAOYSA-N
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Description

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid is a complex organic compound that features a pyridazinone core linked to a methoxyphenyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, which is then functionalized with a methoxyphenyl group. The final step involves the introduction of the butanoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridazinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid: Similar structure but with a different position of the methoxy group.

    4-(3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-21-12-5-2-4-11(10-12)13-7-8-14(18)17(16-13)9-3-6-15(19)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBHZFATLYOHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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